molecular formula C21H19ClO3 B12305536 Chloroacetylenic rac-trans Permethrin

Chloroacetylenic rac-trans Permethrin

Cat. No.: B12305536
M. Wt: 354.8 g/mol
InChI Key: FJEFBSUEZRQPIM-RBUKOAKNSA-N
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Description

Chloroacetylenic rac-trans Permethrin is a synthetic chemical compound widely used as an insecticide and insect repellent. It is a member of the pyrethroid family, which are synthetic derivatives of naturally occurring pyrethrins. The compound is known for its effectiveness in controlling a broad range of pests, including lice, ticks, fleas, mites, and other arthropods . The molecular formula of this compound is C21H19ClO3, and it has a molecular weight of 354.83 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetylenic rac-trans Permethrin is synthesized through a series of chemical reactions involving the esterification of 3-phenoxybenzyl alcohol with 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and advanced separation techniques, such as UltraPerformance Convergence Chromatography (UPC2), allows for the efficient separation and purification of the compound’s isomers . This ensures that the final product meets the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

Chloroacetylenic rac-trans Permethrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and halogen-substituted compounds. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Chloroacetylenic rac-trans Permethrin has a wide range of scientific research applications, including:

Mechanism of Action

Chloroacetylenic rac-trans Permethrin acts on the nerve cell membrane by disrupting the function of voltage-gated sodium channels. This disruption leads to delayed repolarization and subsequent paralysis and death of the pests. The compound targets the sodium channel protein type 1 subunit alpha, which is crucial for the regulation of membrane polarization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroacetylenic rac-trans Permethrin is unique due to its specific chemical structure, which allows for effective insecticidal activity with relatively low mammalian toxicity. Its ability to disrupt sodium channel function makes it a valuable tool in pest control and scientific research .

Properties

Molecular Formula

C21H19ClO3

Molecular Weight

354.8 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1S,3S)-3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H19ClO3/c1-21(2)18(11-12-22)19(21)20(23)24-14-15-7-6-10-17(13-15)25-16-8-4-3-5-9-16/h3-10,13,18-19H,14H2,1-2H3/t18-,19+/m0/s1

InChI Key

FJEFBSUEZRQPIM-RBUKOAKNSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C

Origin of Product

United States

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